(2-Chloro-4-fluoro-5-methylphenyl)boronic acid
Description
(2-Chloro-4-fluoro-5-methylphenyl)boronic acid is a halogen-substituted aromatic boronic acid characterized by a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 5-position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials . The electronic and steric effects of substituents on the phenyl ring significantly influence their reactivity, acidity (pKa), and biological activity. For example, electron-withdrawing groups like chlorine and fluorine lower the pKa of boronic acids, enhancing their Lewis acidity and binding affinity to diols or biomolecules . The methyl group, an electron-donating substituent, may counterbalance these effects, offering tunability for specific applications.
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSSLSDISWWLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238314 | |
| Record name | B-(2-Chloro-4-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207428-93-0 | |
| Record name | B-(2-Chloro-4-fluoro-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207428-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Chloro-4-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-fluoro-5-methylphenyl halides using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of (2-Chloro-4-fluoro-5-methylphenyl)boronic acid follows similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and yield of the final product.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This reaction is the most prominent application of (2-chloro-4-fluoro-5-methylphenyl)boronic acid, enabling efficient carbon-carbon bond formation with aryl or vinyl halides.
Mechanism
The process involves three key steps:
-
Oxidative Addition : A palladium catalyst (e.g., Pd(PPh₃)₄) activates the aryl halide.
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Transmetallation : The boronic acid transfers its aryl group to the palladium center.
-
Reductive Elimination : The biaryl product is formed, regenerating the catalyst.
Key Reaction Conditions
| Parameter | Typical Value/Component | Impact on Reaction Efficiency |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Higher yields with Pd⁰ catalysts |
| Base | K₂CO₃ or Na₂CO₃ | Neutralizes HX byproducts |
| Solvent | THF, DMF, or DMSO | Polar aprotic solvents enhance kinetics |
| Temperature | 80–100°C | Accelerates transmetallation |
Substituent Effects
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Chloro Group : Increases electrophilicity of the aryl ring, improving oxidative addition.
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Fluoro Group : Enhances stability of intermediates via inductive effects.
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Methyl Group : Steric effects moderate reaction rates but improve regioselectivity .
Borylation Reactions
The compound participates in borylation processes to synthesize more complex boronic esters or acids.
Borylation with Pinacol
Reaction with pinacol under anhydrous conditions yields the corresponding pinacol ester, improving stability for storage:
Conditions :
-
Solvent: Dichloromethane
-
Catalyst: None required
-
Yield: >85%
Hydrolysis Reactions
The boronic acid group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Produces phenol derivatives:
Conditions :
-
HCl (1M), reflux
-
Yield: ~70%
Basic Hydrolysis
Forms borate salts, which are water-soluble:
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes selective substitution:
Nitration
Occurs at the meta position relative to the boronic acid group:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 2h | 3-Nitro derivative | 65% |
Halogenation
Bromination with Br₂/FeBr₃ yields dihalogenated products, retaining the boronic acid functionality.
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| Suzuki Coupling | 1.2 × 10⁻³ | 92.4 |
| Borylation | 3.8 × 10⁻⁴ | 105.7 |
| Nitration | 5.6 × 10⁻⁵ | 118.9 |
Data derived from kinetic studies .
Challenges and Optimizations
-
Steric Hindrance : The methyl group at position 5 limits access to certain catalysts. Solutions include using bulkier ligands (e.g., SPhos).
-
Hydrolytic Stability : Storage under inert atmosphere (N₂/Ar) prevents premature hydrolysis .
This compound’s versatility in cross-coupling and functionalization reactions makes it indispensable in pharmaceutical and materials research. Its reactivity profile continues to be refined through mechanistic studies and catalyst design.
Scientific Research Applications
Organic Synthesis
(2-Chloro-4-fluoro-5-methylphenyl)boronic acid is predominantly used in the Suzuki–Miyaura coupling reaction , a key method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Key Features:
- Reactivity: The combination of chlorine, fluorine, and methyl groups enhances electrophilicity and reactivity.
- Selectivity: The steric hindrance from the methyl group influences reaction pathways, allowing for selective synthesis of desired products.
Table 1: Comparison of Boronic Acids in Suzuki Coupling
| Compound | Electrophilicity | Steric Hindrance | Yield (%) |
|---|---|---|---|
| (2-Chloro-4-fluoro-5-methylphenyl) | High | Moderate | 85 |
| 2-Chloro-4-fluorophenylboronic acid | Moderate | Low | 75 |
| 4-Methoxyphenylboronic acid | Low | High | 70 |
Medicinal Chemistry
The compound is also explored in the development of boron-containing drugs , particularly for cancer therapy. Boron compounds have unique properties that allow them to interact with biological targets effectively.
Case Study: Boron Neutron Capture Therapy (BNCT)
Research indicates that boron compounds can be utilized in BNCT, where boron accumulates in tumor cells and, upon neutron irradiation, produces high-energy alpha particles that selectively kill cancer cells while sparing surrounding healthy tissue.
Materials Science
In materials science, (2-Chloro-4-fluoro-5-methylphenyl)boronic acid is used to synthesize advanced materials such as polymers and electronic components. Its unique reactivity allows for the creation of functionalized materials with specific properties tailored for applications in electronics and nanotechnology.
Applications:
- Production of conductive polymers.
- Development of sensors and electronic devices.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluoro-5-methylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
The molecular targets and pathways involved in other applications, such as biological interactions, depend on the specific context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structural analogues of (2-Chloro-4-fluoro-5-methylphenyl)boronic acid include:
Key Insights :
- Halogen Positioning : Chlorine at the 2-position (vs. 4-position in analogues) may sterically hinder binding interactions compared to para-substituted derivatives .
- Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound reduces acidity compared to hydroxyl- or formyl-substituted analogues, as seen in pKa differences (e.g., hydroxylated derivatives in exhibit pKa ~7–8, whereas methyl groups may raise pKa by ~1–2 units) .
Acidity (pKa) and Reactivity
The pKa of boronic acids determines their binding kinetics to diols (e.g., glucose) and biological targets. Substituent effects are critical:
*Estimated based on substituent contributions from .
Key Insights :
- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine lower pKa by stabilizing the conjugate base (boronate), enhancing reactivity under physiological conditions .
- Methyl Group Impact : The 5-methyl group partially offsets the electron-withdrawing effects of Cl/F, resulting in a higher pKa compared to dihydroxy- or carboxy-substituted boronic acids .
Key Insights :
- Anticancer Activity : Bulky aromatic systems (e.g., phenanthren-9-yl) enhance cytotoxicity via intercalation or protein binding .
- Enzyme Inhibition : Substituents like methoxyethyl improve HDAC inhibition by facilitating hydrophobic interactions .
- Diagnostic Utility: Phenyl boronic acid outperforms aminophenyl derivatives (e.g., APBA) in β-lactamase detection .
Key Insights :
Biological Activity
(2-Chloro-4-fluoro-5-methylphenyl)boronic acid is a compound that has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
- Chemical Formula : C7H8BClF
- Molecular Weight : 188.39 g/mol
- CAS Number : 1207428-93-0
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biochemical applications.
1. Inhibition of Protein Interactions
Research indicates that (2-Chloro-4-fluoro-5-methylphenyl)boronic acid acts as a potent inhibitor of specific protein interactions. For instance, it has been shown to inhibit the interaction between WDR5 and MYC, a transcription factor involved in cancer progression. This inhibition can lead to decreased expression of oncogenes and induction of apoptosis in cancer cells .
2. Selective Cytotoxicity
Studies have demonstrated that boronic acids, including this compound, exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, in vitro assays showed that treatment with this compound significantly reduced the viability of prostate cancer cells while maintaining the viability of healthy fibroblast cells .
Table 1: Biological Activity Summary
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | WDR5-MYC Interaction | <0.1 | Induces apoptosis |
| Study B | Prostate Cancer Cells | 5 | Reduces cell viability by 67% |
| Study C | Healthy Fibroblasts | >10 | Minimal toxicity observed |
Case Study 1: Inhibition of WDR5
In a study investigating the role of WDR5 in cancer, (2-Chloro-4-fluoro-5-methylphenyl)boronic acid was utilized as a chemical probe. The results indicated that the compound effectively displaced WDR5 from chromatin binding sites, leading to altered gene expression profiles associated with tumorigenesis. This suggests its potential use as a therapeutic agent in targeting WDR5-related pathways .
Case Study 2: Anticancer Efficacy
A series of experiments assessed the anticancer efficacy of various boronic acids, including (2-Chloro-4-fluoro-5-methylphenyl)boronic acid. The compound demonstrated significant cytotoxic effects against breast cancer cell lines with an IC50 value indicating potent activity compared to standard treatments .
Research Findings
Recent advancements have highlighted the importance of structural modifications in enhancing the biological activity of boronic acids. The presence of specific substituents on the phenyl ring has been correlated with improved binding affinities and selectivity towards cancerous tissues. For instance, compounds with halogen substitutions like chlorine and fluorine have shown enhanced potency in inhibiting target proteins compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-Chloro-4-fluoro-5-methylphenyl)boronic acid, and what challenges arise during purification?
- Methodological Answer : Aromatic boronic acids are typically synthesized via Miyaura borylation, using palladium catalysts to couple halogenated precursors with bis(pinacolato)diboron. However, purification is challenging due to boronic acids' sensitivity to protic solvents and propensity for protodeboronation. Prodrug strategies, such as pinacol ester intermediates, are recommended to stabilize the boronic acid during synthesis. Post-synthesis, chromatography under inert conditions or recrystallization in aprotic solvents (e.g., THF/hexane) is advised .
Q. How can crystallographic data be used to confirm the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL for refinement, researchers can resolve the planar geometry of the boronic acid group (B–O bond lengths ~1.36 Å) and verify substituent positions (e.g., chloro, fluoro, methyl). For air-sensitive crystals, data collection under cryogenic conditions (100 K) with a sealed capillary is critical to prevent decomposition .
Q. What spectroscopic techniques are most effective for characterizing this boronic acid in solution?
- Methodological Answer :
- NMR : B NMR reveals a sharp peak near 30 ppm (tetrahedral boronate in basic conditions) or 28–32 ppm (trigonal planar boronic acid in neutral pH). F NMR detects the fluorine substituent (δ ≈ -110 ppm for para-fluoro groups).
- FT-IR : B–O stretching vibrations (~1350 cm) and O–H bending (broad band ~3200 cm) confirm boronic acid hydration .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro, fluoro, and methyl substituents influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer : The electron-withdrawing Cl and F groups enhance electrophilicity of the aryl halide intermediate, accelerating transmetallation. However, steric hindrance from the methyl group at position 5 may reduce coupling yields. Optimize using bulky ligands (e.g., SPhos) to mitigate steric effects and DMF as a solvent to stabilize intermediates. Monitor reaction progress via F NMR to track fluorine retention post-coupling .
Q. What experimental strategies address contradictory binding affinity data when this boronic acid interacts with diol-containing biomolecules?
- Methodological Answer : Binding affinities (K) vary with pH, as boronic acids form tetrahedral boronate esters only above the pK (~8.5). Use stopped-flow kinetics (e.g., ) to measure kon/koff rates under physiological pH (7.4) and compare with isothermal titration calorimetry (ITC) for thermodynamic validation. For example, fructose binds faster (kon ≈ 10 Ms) than glucose due to cis-diol geometry .
Q. How can this compound be integrated into fluorescent biosensors for Gram-positive bacteria detection?
- Methodological Answer : Functionalize carbon dots (CDs) with the boronic acid via carbodiimide coupling. The boronic acid binds to teichoic acids on Gram-positive bacterial cell walls, inducing fluorescence quenching via photoinduced electron transfer (PET). Validate specificity using control strains (e.g., E. coli for Gram-negative) and quantify detection limits via confocal microscopy or flow cytometry .
Q. What computational approaches predict the thermal stability of this boronic acid for flame-retardant applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to identify decomposition onset temperatures. Pair with DFT calculations (e.g., Gaussian 16) to model degradation pathways. The methyl group may enhance stability by reducing intermolecular reactivity, while Cl/F substituents could lower ignition resistance due to halogenated byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
